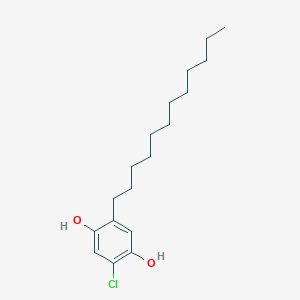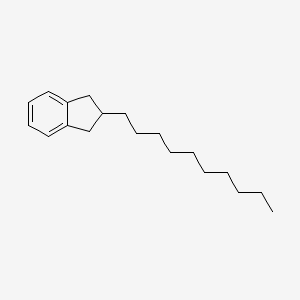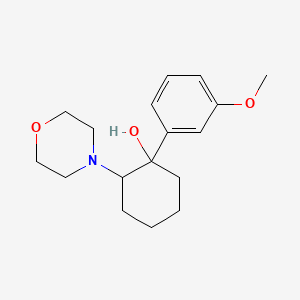
2-Chloro-3-iodoprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-iodoprop-2-en-1-ol is an organic compound with the molecular formula C3H4ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a propenyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoprop-2-en-1-ol typically involves the halogenation of propenyl alcohol derivatives. One common method is the reaction of propenyl alcohol with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-iodoprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Chloro-3-iodoprop-2-enal or 2-Chloro-3-iodoprop-2-enoic acid.
Reduction: Formation of 2-Chloro-3-iodopropanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-iodoprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-iodoprop-2-en-1-ol involves its reactivity with various biological and chemical targets. The halogen atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in biochemical assays and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-bromoprop-2-en-1-ol: Similar structure but with bromine instead of iodine.
2-Chloro-3-fluoroprop-2-en-1-ol: Similar structure but with fluorine instead of iodine.
2-Chloro-3-iodopropanol: Lacks the double bond present in 2-Chloro-3-iodoprop-2-en-1-ol.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
72921-41-6 |
|---|---|
Molekularformel |
C3H4ClIO |
Molekulargewicht |
218.42 g/mol |
IUPAC-Name |
2-chloro-3-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4ClIO/c4-3(1-5)2-6/h1,6H,2H2 |
InChI-Schlüssel |
JGTBIYCUWMWNFP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=CI)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


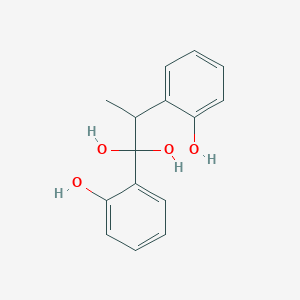
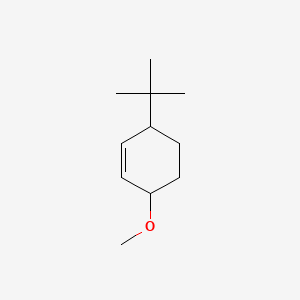
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
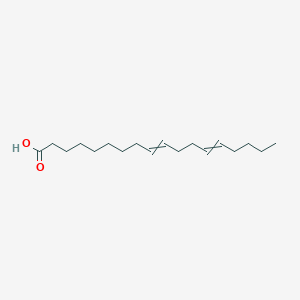
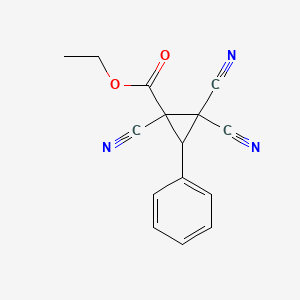
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
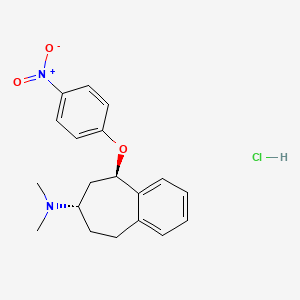
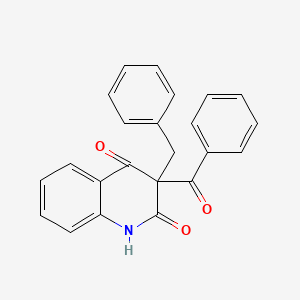
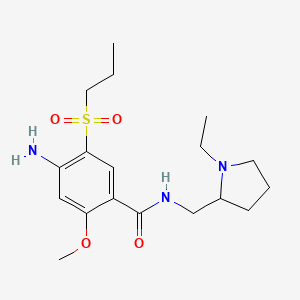
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
